2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone
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Overview
Description
2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C10H10N4O5 and a molecular weight of 266.2102 g/mol . This compound is a derivative of 2-butanone and is formed by the reaction of 2-butanone with 2,4-dinitrophenylhydrazine. It is commonly used in analytical chemistry for the detection and quantification of carbonyl compounds.
Mechanism of Action
Target of Action
The primary targets of 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone are aldehydes and ketones . These compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The compound interacts with its targets through a nucleophilic addition reaction. The nitrogen in the hydrazone acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehyde or ketone . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of hydrazones is a common reaction in organic chemistry and biochemistry, often used in the detection and quantification of carbonyl compounds .
Result of Action
The primary result of the compound’s action is the formation of a hydrazone, a compound containing a C=N-N group . This reaction is essentially irreversible, leading to a stable product .
Action Environment
The reaction of this compound with its targets can be influenced by environmental factors such as temperature and pH. For example, the reaction should be carried out in an environment that avoids the formation of dust and aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone typically involves the reaction of 2-butanone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction proceeds as follows:
2-Butanone+2,4-Dinitrophenylhydrazine→this compound+Water
The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone has several scientific research applications:
Analytical Chemistry: It is widely used for the detection and quantification of carbonyl compounds in various samples.
Biological Studies: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industrial Applications: The compound is used in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Butanone, (2,4-dinitrophenyl)hydrazone: Similar in structure but with different substituents.
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone: Another derivative with additional methyl groups.
Uniqueness
2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone is unique due to its specific reactivity with carbonyl compounds, making it highly valuable in analytical chemistry. Its stability and ease of synthesis also contribute to its widespread use in various scientific and industrial applications .
Properties
CAS No. |
2256-00-0 |
---|---|
Molecular Formula |
C10H10N4O5 |
Molecular Weight |
266.21 g/mol |
IUPAC Name |
(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-one |
InChI |
InChI=1S/C10H10N4O5/c1-6(7(2)15)11-12-9-4-3-8(13(16)17)5-10(9)14(18)19/h3-5,12H,1-2H3/b11-6- |
InChI Key |
CMMZDRNKABQCMK-WDZFZDKYSA-N |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)C |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C |
Synonyms |
2-[2-(2,4-Dinitrophenyl)hydrazone] 2,3-Butanedione; Mono[(2,4-dinitrophenyl)_x000B_hydrazone] 2,3-Butanedione; |
Origin of Product |
United States |
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